![molecular formula C12H6ClF3N4 B2517750 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 339099-44-4](/img/structure/B2517750.png)
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound. It is part of the triazole family and has the molecular formula C7H3ClF3N3. Triazole derivatives are known for their versatile biological activities and are present in various drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs . Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), and rufinamide (antiepileptic).
Synthesis Analysis
The synthesis of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves several steps :
Molecular Structure Analysis
The X-ray single-crystal structure determination reveals that the title compound consists of a pyridine ring, a 1,2,4-triazole ring, and a benzene ring .
Scientific Research Applications
c-Met Kinase Inhibition
The compound has been investigated as a potential inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cell growth, survival, and metastasis. Specifically, compound 22i demonstrated excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
mGlu2 Receptor Positive Allosteric Modulation (PAM)
In a related context, derivatives of [1,2,4]triazolo[4,3-a]pyridines have shown promise as mGlu2 receptor PAMs. These compounds enhance the activity of metabotropic glutamate receptor 2 (mGlu2), which plays a role in synaptic transmission and neuroprotection. The newly reported leads exhibit improved potency, favorable in vitro ADMET properties, and good in vivo pharmacokinetics .
Synthetic Methodology
Researchers have developed a facile one-pot synthesis for substituted [1,2,4]triazolo[4,3-a]pyridines. This method allows access to these compounds from readily available starting materials, namely 2-hydrazinopyridine and substituted aromatic aldehydes. The mild and efficient reaction proceeds at room temperature, providing a versatile route for synthetic and biological studies .
Future Directions
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit the c-met kinase . This inhibition could potentially prevent the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The inhibition of c-met kinase can affect various downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell growth, survival, and migration .
Result of Action
The inhibition of c-met kinase by similar compounds has been associated with decreased cell proliferation and increased cell death .
properties
IUPAC Name |
8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-8-5-7(12(14,15)16)6-20-10(8)18-19-11(20)9-3-1-2-4-17-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONZEWQHZWFKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326610 | |
Record name | 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
339099-44-4 | |
Record name | 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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